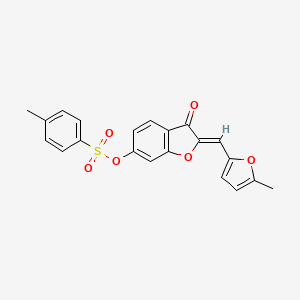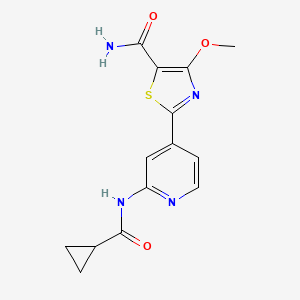
Chlorhydrate de 3-propylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-azetidine hydrochloride is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical and Chemical Properties Analysis
3-Propyl-azetidine hydrochloride is a white solid with a molecular weight of 151.64 .Applications De Recherche Scientifique
Synthèse et réactivité des azétidines
Les azétidines représentent une classe cruciale d'hétérocycles à quatre chaînons largement utilisés en synthèse organique et en chimie médicinale. Leur réactivité est influencée par une contrainte de cycle significative, mais elles restent plus stables que les aziridines apparentées. Les avancées récentes incluent :
- Réactions de cycloaddition [2+2] : De nouvelles méthodes de synthèse des azétidines ont été développées en utilisant des cycloadditions [2+2] .
Applications en découverte de médicaments
L'échafaudage unique à quatre chaînons des azétidines, avec un atome d'azote polaire intégré, en fait des motifs précieux en découverte de médicaments. Des exemples notables incluent :
- 2-azétidinones : Elles héritent des propriétés réactives du cycle azétidine contraint et sont essentielles en chimie médicinale .
Modèles chiraux et molécules bioactives
Les azétidines apparaissent dans divers composés bioactifs et produits naturels. Leur motif privilégié contribue à leur importance :
- 2-azétidinones structurellement apparentées : Elles jouent un rôle crucial dans la conception et le développement de médicaments .
En résumé, le chlorhydrate de 3-propylazetidine est prometteur dans divers domaines, de la synthèse organique à la découverte de médicaments. Ses propriétés uniques continuent d'inspirer la recherche et l'innovation . 🌟
Mécanisme D'action
Safety and Hazards
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates is also being explored .
Propriétés
IUPAC Name |
3-propylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEZOBUAZNQAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)
![N-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2437626.png)
![1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2437631.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2437633.png)
![(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2437635.png)

![(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2437637.png)
![N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2437639.png)
![4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2437640.png)

![Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2437644.png)
![4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2437645.png)
